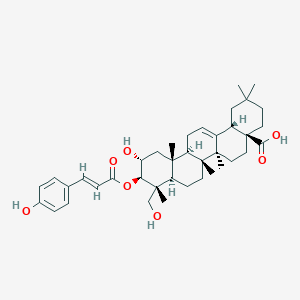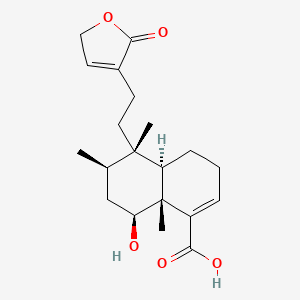
PB-22 N-(4-hydroxypentyl) metabolite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PB-22 is a synthetic cannabinoid which is structurally analogous to the potent aminoalkylindoles like JWH 018. PB-22 N-(4-hydroxypentyl) metabolite is an expected metabolite of PB-22, based on the metabolism of JWH 018. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Applications De Recherche Scientifique
Metabolism of Synthetic Cannabinoids PB-22
- Study 1 : This study investigated the metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, in human hepatocytes. The predominant metabolic pathway identified was ester hydrolysis, producing various pentylindole-3-carboxylic acid metabolites. Several metabolites were identified, primarily through oxidation and glucuronidation processes (Wohlfarth et al., 2014).
Quantification in Human Urine
- Study 2 : This study developed a method for the quantification of 5F-PB-22 and its metabolites in human urine, indicating its application in forensic toxicology. This included identifying metabolites like 5F-PB-22 3-carboxyindole and PB-22 N-5-hydroxypentyl (Minakata et al., 2017).
Metabolism in Cunninghamella elegans
- Study 9 : This study used Cunninghamella elegans, a fungus, to study the metabolism of synthetic cannabinoids like 5F-PB-22 and PB-22. The findings were consistent with previously reported human metabolites, showcasing the potential for using this model organism in studying the metabolism of newly emerging synthetic cannabinoids (Watanabe et al., 2017).
Identification of Enzymes in Metabolism
- Study 20 : This research aimed to identify the enzymes involved in the metabolism of phenylbutyrate, a compound structurally similar to PB-22. It highlighted specific enzymes responsible for different steps in the β-oxidation of PB, which can have implications for understanding the metabolic pathways of related compounds like PB-22 (Palir et al., 2017).
Propriétés
Nom du produit |
PB-22 N-(4-hydroxypentyl) metabolite |
|---|---|
Formule moléculaire |
C23H22N2O3 |
Poids moléculaire |
374.4 |
InChI |
InChI=1S/C23H22N2O3/c1-16(26)7-6-14-25-15-19(18-10-2-3-11-20(18)25)23(27)28-21-12-4-8-17-9-5-13-24-22(17)21/h2-5,8-13,15-16,26H,6-7,14H2,1H3 |
Clé InChI |
USLCLHHNJHEBGL-UHFFFAOYSA-N |
SMILES |
O=C(OC1=C(N=CC=C2)C2=CC=C1)C3=CN(CCCC(O)C)C4=C3C=CC=C4 |
Synonymes |
quinolin-8-yl 1-(4-hydroxypentyl)-1H-indole-3-carboxylate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









